3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate
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Overview
Description
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is a complex organic compound with a unique structure that includes isopropyl, methyl, and t-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate typically involves multiple steps, including the formation of carbamate and thiosulfinyl groups. One common method involves the reaction of isocyanates with alcohols or amines to form carbamates .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosulfinyl group to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiosulfinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamates or thiosulfinyl derivatives .
Scientific Research Applications
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, while the thiosulfinyl group may interact with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropylphenyl methyl(nitroso)carbamate
- 3-Isopropylphenyl methyl{[4-(2-methyl-2-propanyl)phenyl]sulfanyl}carbamate
Uniqueness
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is unique due to the presence of both carbamate and thiosulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
77248-47-6 |
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Molecular Formula |
C22H29NO3S2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-[(4-tert-butyl-2-methylphenyl)sulfanylsulfinylmethyl]carbamate |
InChI |
InChI=1S/C22H29NO3S2/c1-15(2)17-8-7-9-19(13-17)26-21(24)23-14-28(25)27-20-11-10-18(12-16(20)3)22(4,5)6/h7-13,15H,14H2,1-6H3,(H,23,24) |
InChI Key |
BAHFWFXONIVCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)SS(=O)CNC(=O)OC2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
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